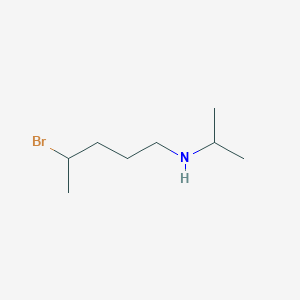
4-Bromo-n-(propan-2-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-n-(propan-2-yl)pentan-1-amine is an organic compound with the molecular formula C8H18BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to a pentyl chain, which is further substituted with an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(propan-2-yl)pentan-1-amine typically involves the bromination of a suitable precursor amine. One common method is the bromination of n-(propan-2-yl)pentan-1-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-n-(propan-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro compounds under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-hydroxy-n-(propan-2-yl)pentan-1-amine.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of n-(propan-2-yl)pentan-1-amine.
Aplicaciones Científicas De Investigación
4-Bromo-n-(propan-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Bromo-n-(propan-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-n-(propan-2-yl)butan-1-amine: Similar structure but with a shorter carbon chain.
4-Chloro-n-(propan-2-yl)pentan-1-amine: Chlorine atom instead of bromine.
4-Bromo-n-(propan-2-yl)hexan-1-amine: Longer carbon chain.
Uniqueness
4-Bromo-n-(propan-2-yl)pentan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The isopropyl group also contributes to its steric and electronic characteristics, influencing its behavior in chemical reactions and biological interactions.
Propiedades
Número CAS |
5470-74-6 |
|---|---|
Fórmula molecular |
C8H18BrN |
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
4-bromo-N-propan-2-ylpentan-1-amine |
InChI |
InChI=1S/C8H18BrN/c1-7(2)10-6-4-5-8(3)9/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
ROHNEMVBUQWDSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCC(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)
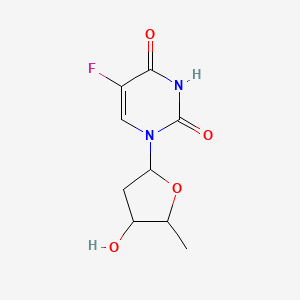
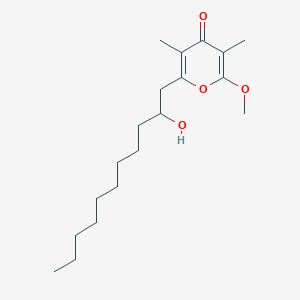


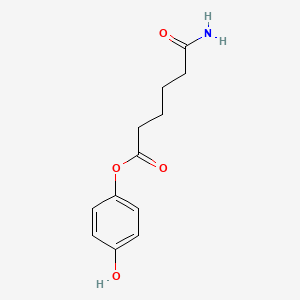
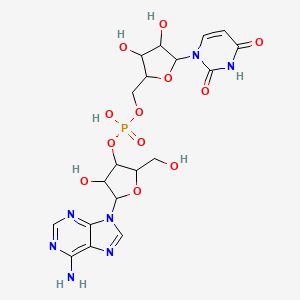
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)
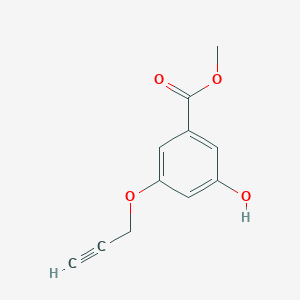
![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)

